Product packaging for 2-Ethyl-2-phenyl-1,3-dioxolan-4-one(Cat. No.:CAS No. 64559-93-9)

2-Ethyl-2-phenyl-1,3-dioxolan-4-one

Cat. No.: B14496255
CAS No.: 64559-93-9
M. Wt: 192.21 g/mol
InChI Key: SCKKAZYIFKUDSA-UHFFFAOYSA-N
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Description

2-Ethyl-2-phenyl-1,3-dioxolan-4-one is a chiral 1,3-dioxolan-4-one derivative that serves as a versatile precursor in advanced asymmetric synthesis. Compounds of this class are recognized for their utility as chiral acyl anion equivalents, enabling the stereoselective formation of new carbon-carbon bonds . Their primary research value lies in applications such as Michael addition reactions with acceptors like butenolide and nitrostyrenes, and participation in Diels-Alder cycloadditions as chiral ketene equivalents . The mechanism of action typically involves deprotonation to form a configurationally stable anion, which subsequently reacts with electrophiles with high diastereoselectivity; the chiral auxiliary can later be removed under specific conditions, such as flash vacuum pyrolysis, to reveal enantiomerically enriched products like ketones . Beyond synthetic methodology, the 1,3-dioxolan-4-one scaffold is also investigated as a monomer for the metal-free, bulk preparation of aliphatic polyesters, including polylactic acid (PLA), presenting a sustainable route to biodegradable polymers . This product is intended for industrial and scientific research applications only. It is not for medicinal, edible, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B14496255 2-Ethyl-2-phenyl-1,3-dioxolan-4-one CAS No. 64559-93-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64559-93-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-ethyl-2-phenyl-1,3-dioxolan-4-one

InChI

InChI=1S/C11H12O3/c1-2-11(13-8-10(12)14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

SCKKAZYIFKUDSA-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 2 Phenyl 1,3 Dioxolan 4 One and Analogues

Condensation Reactions for 1,3-Dioxolan-4-one (B8650053) Ring Formation

The cornerstone of 1,3-dioxolan-4-one synthesis is the acid-catalyzed condensation of a ketone or an aldehyde with an α-hydroxy carboxylic acid. This reaction forms the characteristic five-membered ring containing two oxygen atoms, one of which is part of a ketone group. The reaction is driven by the removal of water, often accomplished by azeotropic distillation.

Condensation of Carbonyl Compounds with α-Hydroxy Carboxylic Acids

The direct condensation of a carbonyl compound with an α-hydroxy carboxylic acid is a widely employed method for constructing the 1,3-dioxolan-4-one ring. The specific substituents on the final product are determined by the choice of the starting carbonyl compound and the α-hydroxy carboxylic acid. For the synthesis of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one, the carbonyl precursor would be propiophenone (ethyl phenyl ketone).

Lactic acid is a common α-hydroxy carboxylic acid used in these syntheses, leading to a methyl group at the 5-position of the 1,3-dioxolan-4-one ring. The reaction of a carbonyl compound with lactic acid, typically in the presence of an acid catalyst such as p-toluenesulfonic acid, yields the corresponding 5-methyl-1,3-dioxolan-4-one (B14709095) derivative. For instance, the condensation of acetone (B3395972) with L-lactic acid produces 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373). nih.gov

Table 1: Synthesis of 1,3-Dioxolan-4-ones using Lactic Acid Derivatives

Carbonyl Compound α-Hydroxy Acid Catalyst Product Yield (%) Reference
Paraformaldehyde L-Lactic Acid p-Toluenesulfonic acid 5-Methyl-1,3-dioxolan-4-one 70 mdpi.com

Mandelic acid, an α-hydroxy carboxylic acid bearing a phenyl group, is another key starting material. Its condensation with carbonyl compounds yields 5-phenyl-1,3-dioxolan-4-ones. This approach is particularly relevant for synthesizing analogues of this compound where the 5-position is substituted with a phenyl group. For example, the acid-catalyzed condensation of acetone with mandelic acid gives 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one. preprints.org The synthesis of a variety of 1,3-dioxolan-4-ones from mandelic acid and different carbonyl compounds has been reported, highlighting the versatility of this method. researchgate.net

Table 2: Synthesis of 1,3-Dioxolan-4-ones using Mandelic Acid Derivatives

Carbonyl Compound α-Hydroxy Acid Catalyst Product Yield (%) Reference
Acetone Mandelic Acid Conc. H₂SO₄ 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Not Specified preprints.org

Malic acid, a dicarboxylic α-hydroxy acid, can also be employed in the synthesis of 1,3-dioxolan-4-one derivatives. The presence of two carboxylic acid groups offers the potential for further functionalization or the formation of more complex structures. While the direct condensation of ketones with malic acid to form simple 1,3-dioxolan-4-ones is less commonly detailed, the reactivity of the α-hydroxy acid moiety is analogous to that of lactic and mandelic acids. For example, the dimerization of L-malic acid catalyzed by p-toluenesulfonic acid has been noted, though with a modest yield of 30%. researchgate.net

Catalytic Approaches in 1,3-Dioxolan-4-one Synthesis

Catalysis is crucial for the efficient formation of the 1,3-dioxolan-4-one ring, as it facilitates the key bond-forming and bond-breaking steps in the condensation reaction. Brønsted acids are the most commonly employed catalysts for this purpose.

Brønsted acids, such as p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄), play a pivotal role in the synthesis of 1,3-dioxolan-4-ones. preprints.orgresearchgate.netnih.gov The catalytic cycle begins with the protonation of the carbonyl oxygen of the ketone or aldehyde by the Brønsted acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. p-toluenesulfonicacid-ptbba.com

The hydroxyl group of the α-hydroxy carboxylic acid then acts as the nucleophile, attacking the activated carbonyl carbon. This is followed by the nucleophilic attack of the carboxylic acid's hydroxyl group on the intermediate, leading to the formation of a five-membered ring. The final step involves the elimination of a water molecule, which is facilitated by the acidic conditions, to yield the 1,3-dioxolan-4-one product. The removal of water, often achieved using a Dean-Stark apparatus, is essential to drive the equilibrium towards the product side. mdpi.com P-toluenesulfonic acid is a particularly effective catalyst due to its strong acidity and solubility in organic solvents commonly used for these reactions. researchgate.nettaylorandfrancis.com

Application of Lewis Acid Catalysis

Lewis acid catalysis has been investigated in reactions involving 1,3-dioxolane (B20135) structures, primarily focusing on their formation from epoxides and carbonyls or their subsequent polymerization. While specific literature on the Lewis acid-catalyzed synthesis of this compound from an α-hydroxy acid and a ketone is not extensively detailed, the principles can be inferred from related transformations. Lewis acids function by activating the carbonyl group of the aldehyde or ketone, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the α-hydroxy acid. This is followed by intramolecular cyclization involving the carboxylic acid group.

Although Brønsted acids like p-toluenesulfonic acid are commonly used for this transformation, Lewis acids offer potential advantages such as milder reaction conditions and different selectivity profiles. mdpi.com For instance, in the context of polymer chemistry, salen-based aluminum complexes have been employed as Lewis acid catalysts for the ring-opening polymerization of 1,3-dioxolan-4-ones. mdpi.com This indicates that the oxygen atoms in the dioxolanone ring are capable of coordinating to Lewis acidic centers, a fundamental step that is also key to the catalytic synthesis of the ring itself. The general mechanism for Lewis acid-catalyzed acetalization suggests that catalysts like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or boron trifluoride etherate (BF₃·OEt₂) could be effective in promoting the condensation reaction required to form the 1,3-dioxolan-4-one ring.

Zeolite-Catalyzed Syntheses

Zeolites are microporous, crystalline aluminosilicates that can function as solid acid catalysts, offering advantages such as shape selectivity, reusability, and reduced corrosive waste compared to homogeneous acid catalysts. Their application in the synthesis of 1,3-dioxolan-4-ones represents a green chemistry approach.

Research has demonstrated the direct formation of the parent 1,3-dioxolan-4-one via the carbonylation of formaldehyde (B43269) (in the form of trioxane) with carbon monoxide over HZSM-5 zeolite. rsc.org Spectroscopic analysis confirmed that the reaction occurs on the Brønsted acid sites within the zeolite framework. rsc.org This gas-phase reaction highlights the potential of zeolites to construct the fundamental dioxolanone ring from simple building blocks.

Furthermore, clay catalysts with zeolite-like properties, such as Montmorillonite K10, have been successfully used in the synthesis of 1,3-dioxolanes (a related structure lacking the ketone group at the 4-position). nih.gov These reactions proceed in good yields under mild conditions, showcasing the utility of solid acids in promoting the formation of the dioxolane ring system through the reaction of aldehydes with diols. nih.gov This suggests that similar zeolite-based catalysts could be highly effective for the synthesis of 2-substituted 1,3-dioxolan-4-ones like this compound from the corresponding α-hydroxy acids and ketones.

Advanced Synthetic Strategies for Substituted 1,3-Dioxolan-4-ones

Recent advancements in synthetic chemistry have focused on developing more efficient, scalable, and stereoselective methods for producing substituted 1,3-dioxolan-4-ones, which are valuable chiral building blocks.

Improved Synthetic Procedures for Enhanced Yield and Purity

Traditional methods for synthesizing 1,3-dioxolan-4-ones often involve refluxing an α-hydroxy acid and a carbonyl compound in a solvent like toluene with a Brønsted acid catalyst, using a Dean-Stark apparatus to remove water. mdpi.com While effective, these methods can sometimes lead to side reactions or require extensive purification.

An improved, straightforward two-step procedure has been developed for the synthesis of Z-5-carboxymethylene-1,3-dioxolan-4-ones, which can be adapted for other analogues. nih.gov This protocol involves the initial protection of tartaric acid as a bis(ketal) or bis(acetal), followed by a stereoselective elimination reaction using potassium tert-butoxide at low temperatures. nih.gov This method is notable for its scalability, having been used to produce kilogram quantities of the target material with high diastereoselectivity. nih.gov Such strategies, which involve stable intermediates and controlled reaction conditions, are key to achieving high yield and purity in both laboratory and industrial settings. A family of 1,3-dioxolan-4-ones can be readily prepared in good isolated yields from renewable α-hydroxy acids and less toxic reagents like paraformaldehyde or acetone. researchgate.net

One-Pot Synthetic Routes to Complex Dioxolanone Structures

One-pot, multi-component reactions are a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. While specific one-pot syntheses for complex 1,3-dioxolan-4-ones are an emerging area, related strategies for analogous structures have been developed.

For example, a three-component assembly has been achieved for the stereoselective formation of substituted 1,3-dioxolanes. nih.gov This reaction involves the oxidation of an alkene with a hypervalent iodine reagent in the presence of a carboxylic acid and a silyl enol ether. nih.gov The process proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the carbon nucleophile to build the final complex structure. nih.gov This type of strategy, where multiple components are combined to stereoselectively form a heterocyclic product, represents an advanced approach that could potentially be adapted for the synthesis of highly substituted and complex 1,3-dioxolan-4-one structures.

Stereoselective Synthesis of Chiral 1,3-Dioxolan-4-one Enantiomers and Diastereomers

Chiral 1,3-dioxolan-4-ones are highly valuable intermediates in asymmetric synthesis. mdpi.com Their stereoselective synthesis is most commonly achieved by utilizing enantiomerically pure α-hydroxy acids as starting materials. mdpi.comnih.gov This approach is a cornerstone of chiral pool synthesis.

When a chiral, non-racemic α-hydroxy acid (such as (S)-mandelic acid or (S)-lactic acid) is reacted with an aldehyde or a prochiral ketone, a new stereocenter is formed at the C2 position of the dioxolanone ring. mdpi.com The inherent chirality of the α-hydroxy acid backbone directs the approach of the carbonyl compound, leading to a diastereoselective reaction. The resulting diastereomers can often be separated by standard techniques like chromatography or crystallization, affording diastereomerically pure 1,3-dioxolan-4-ones. mdpi.com This methodology is foundational for creating building blocks where the stereochemistry at both the C2 and C5 positions is precisely controlled, which is crucial for their application in the synthesis of complex, biologically active molecules. nih.gov

Mechanistic Investigations of 2 Ethyl 2 Phenyl 1,3 Dioxolan 4 One Reactivity

Ring-Opening Reaction Mechanisms of 1,3-Dioxolan-4-ones

The ring-opening of 1,3-dioxolan-4-ones can proceed through several mechanistic pathways, influenced by factors such as the catalyst, initiator, and reaction conditions. Both cationic and nucleophilic routes have been explored, leading to the formation of polyesters.

Cationic ROP of 1,3-dioxolan-4-ones is a significant method for producing aliphatic polyesters. bohrium.comnih.gov The mechanism of this process can be complex, with the potential for different pathways to be active. bohrium.comresearchgate.netnih.gov

In the activated monomer (AM) mechanism of cationic ROP, the monomer is first activated by a proton from an acid catalyst. bohrium.comacs.org This protonated monomer then reacts with a nucleophilic initiator, such as an alcohol, or the hydroxyl end-group of a growing polymer chain. bohrium.comnih.gov This mechanism is often favored as it can reduce side reactions like cyclization that are more common in the active chain end (ACE) mechanism. rsc.orgresearchgate.netnih.gov Studies on the copolymerization of 1,3-dioxepane (B1593757) and 5-methyl-1,3-dioxolan-4-one (B14709095) using a protonic acid catalyst like CF3SO3H have shown that the reaction proceeds via an activated monomer mechanism. bohrium.comacs.org Detailed analysis suggests that the process involves the reaction of a hydroxy group with a proton-attached 1,3-dioxolan-4-one (B8650053). bohrium.comacs.org A key aspect of the AM mechanism is the transfer of a proton in a rapid step, which minimizes the concentration of protonated polymer chains that can lead to undesired side reactions. nih.gov

A proposed double activation polymerization mechanism highlights the crucial role of the acid catalyst in the polymerization of 1,3-dioxolan-4-ones. nih.govmdpi.com

An alternative mechanism that can compete with the standard ROP is the Tishchenko reaction. rsc.orgwikipedia.org This reaction involves the disproportionation of an aldehyde, which can be formed as a byproduct during the polymerization of certain 1,3-dioxolan-4-ones. rsc.orgwikipedia.orgorganic-chemistry.org The eliminated formaldehyde (B43269) can facilitate a subsequent Tishchenko reaction, leading to the formation of ester linkages through a different pathway. rsc.org This competing reaction can affect the structure of the final polymer, potentially introducing ketal bridges. mdpi.com The impact of the Tishchenko reaction can be mitigated by modifying the catalyst design and polymerization methodology. For instance, sterically unencumbered and electronically neutral salen aluminum catalysts have shown good performance in the ROP of 5-phenyl-1,3-dioxolane-4-one, balancing reactivity and selectivity. rsc.org

The elimination of small, volatile molecules like formaldehyde or acetone (B3395972) is a key driving force for the ROP of 1,3-dioxolan-4-ones. rsc.orgresearchgate.net This elimination helps to shift the polymerization equilibrium towards the formation of the polymer. researchgate.net For example, 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373) undergoes polymerization with the release of acetone. mdpi.com The nature of the eliminated small molecule depends on the substituents at the 2-position of the dioxolanone ring. The volatilization of these small molecules, such as formaldehyde, can be particularly advantageous in producing polymers with desirable thermal properties. rsc.org However, the eliminated molecules can also participate in side reactions, as seen with the Tishchenko reaction involving formaldehyde. rsc.org

Table 1: Examples of 1,3-Dioxolan-4-one Monomers and Their Eliminated Small Molecules

MonomerEliminated MoleculeReference
1,3-dioxolan-4-one (MeDOX)Formaldehyde mdpi.com
2,2,5-trimethyl-1,3-dioxolan-4-one (Me3DOX)Acetone nih.govmdpi.com
5-phenyl-1,3-dioxolane-4-one (PhDOX)Formaldehyde rsc.org

Besides cationic polymerization, 1,3-dioxolan-4-ones can undergo ring-opening reactions with various nucleophiles.

Oxocarbenium ions are key reactive intermediates in the acid-catalyzed reactions of 1,3-dioxolan-4-ones. wikipedia.orgumich.eduyoutube.com These cations are stabilized by resonance, with the positive charge delocalized between the carbon and oxygen atoms. wikipedia.orgcazypedia.org The formation of an oxocarbenium ion typically occurs through the protonation of the carbonyl oxygen or the ether oxygen of the dioxolanone ring by a Brønsted or Lewis acid. wikipedia.org

Once generated, the oxocarbenium ion is a potent electrophile and can be attacked by nucleophiles. wikipedia.orgyoutube.com In the context of polymerization, the nucleophile can be the hydroxyl group of an initiator or the growing polymer chain. bohrium.com The stereochemistry of the subsequent reaction is influenced by the conformation of the oxocarbenium ion intermediate. youtube.comcazypedia.org The planarity of the oxocarbenium ion allows for nucleophilic attack from either face, which can lead to a mixture of stereoisomers in the resulting polymer. youtube.com The study of these intermediates is crucial for understanding and controlling the stereochemistry of the polymers formed from chiral 1,3-dioxolan-4-one monomers. mdpi.com

Ring-Opening Reactions with Nucleophiles

Lewis Acid-Mediated Mono- and Bis-addition of C-Nucleophiles

The C5 position of the 1,3-dioxolan-4-one ring is susceptible to nucleophilic attack. Lewis acid activation of the carbonyl group enhances the electrophilicity of the ring, facilitating the addition of various nucleophiles. While specific studies on the Lewis acid-mediated addition of C-nucleophiles to 2-Ethyl-2-phenyl-1,3-dioxolan-4-one are not readily found, research on related systems provides insight into the expected reactivity.

Lewis acids can coordinate to the carbonyl oxygen, polarizing the C=O bond and rendering the C5 position more susceptible to attack by carbon nucleophiles. This strategy has been employed for the synthesis of a variety of substituted α-hydroxy acids. The nature of the Lewis acid and the nucleophile, as well as the reaction conditions, can influence the stereochemical outcome of the addition.

Detailed research findings on mono- and bis-addition of C-nucleophiles specifically for This compound are not available in the surveyed literature. General methodologies for related compounds suggest that mono-addition would be the more common pathway. Achieving bis-addition would likely require a more complex, multi-step approach, and there is no direct evidence of this for the specified compound.

Cycloaddition Chemistry of 1,3-Dioxolan-4-one Systems

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The 1,3-dioxolan-4-one moiety can participate in such reactions, either as a dienophile or as a dipolarophile, leading to a diverse range of adducts.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com It is a cornerstone of organic synthesis due to its high degree of stereospecificity and regioselectivity. chemsynthesis.com

In the context of a Diels-Alder reaction, a derivative of a 1,3-dioxolan-4-one featuring a carbon-carbon double bond, such as a 5-methylene-1,3-dioxolan-4-one, can act as a dienophile. The electron-withdrawing nature of the adjacent carbonyl group activates the double bond for reaction with a conjugated diene. masterorganicchemistry.comlibretexts.org

While specific examples of This compound being converted to an unsaturated derivative to act as a dienophile are not documented, the general principle is well-established for other 2,2-disubstituted analogs. The reactivity of such a dienophile would be influenced by the substituents at the C2 position.

No specific experimental data for Diels-Alder reactions involving a dienophile derived from this compound were found in the reviewed literature.

The stereochemistry of a Diels-Alder reaction is highly controlled. A cis-dienophile will yield a cis-substituted cyclohexene (B86901), while a trans-dienophile will lead to a trans-substituted product. chemistrysteps.com When a cyclic diene is used, the formation of endo and exo products is possible, with the endo product often being the major isomer due to secondary orbital interactions. chemistrysteps.com

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the reaction favors the formation of the constitutional isomer where the electron-donating group on the diene and the electron-withdrawing group on the dienophile bear a 1,2- or 1,4-relationship in the resulting cyclohexene ring.

For a hypothetical Diels-Alder reaction involving an unsaturated derivative of This compound as the dienophile, the stereochemical and regiochemical outcomes would be predicted based on these established principles. However, without specific experimental data, a detailed analysis remains speculative.

Table 1: General Principles of Stereo- and Regioselectivity in Diels-Alder Reactions

FeaturePrincipleExpected Outcome for a 1,3-Dioxolan-4-one-based Dienophile
Stereospecificity The stereochemistry of the dienophile is retained in the product. chemistrysteps.comA cis- or trans-substituted dienophile would lead to the corresponding cis- or trans-adduct.
Endo/Exo Selectivity With cyclic dienes, the endo adduct is often the kinetically favored product. chemistrysteps.comFormation of the endo product would be expected to be the major pathway.
Regioselectivity Governed by the electronic alignment of substituents on the diene and dienophile.The specific regioisomer formed would depend on the substituents of the reacting diene.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocyclic rings. wikipedia.org These reactions involve a 1,3-dipole and a dipolarophile.

Unsaturated derivatives of 1,3-dioxolan-4-ones can serve as dipolarophiles in [3+2] cycloaddition reactions. For instance, a 5-methylene-1,3-dioxolan-4-one can react with nitrile oxides to form spiro-isoxazoline adducts, or with diazomethane (B1218177) to yield spiro-pyrazoline derivatives. wikipedia.org

The regioselectivity of these cycloadditions is determined by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. In the reaction with diazomethane, the terminal nitrogen atom typically adds to the more electrophilic carbon of the double bond.

While the general reactivity of the 1,3-dioxolan-4-one scaffold in [3+2] cycloadditions is known, specific studies detailing the reactions of an unsaturated derivative of This compound with nitrile oxides or diazomethanes, including yields and stereochemical outcomes, are not described in the available scientific literature.

Table 2: Potential [3+2] Cycloaddition Reactions of a 5-Methylene-1,3-dioxolan-4-one

1,3-DipoleResulting Heterocycle
Nitrile OxideSpiro-isoxazoline
DiazomethaneSpiro-pyrazoline
Spiro Adduct Formation and Subsequent Transformations

The reactivity of the exocyclic double bond in 5-methylene-1,3-dioxolan-4-one derivatives, which are structurally related to this compound, allows for the formation of spirocyclic compounds through cycloaddition reactions. mdpi.comnih.gov These reactions are significant as they create complex, fused-ring systems in a stereocontrolled manner.

The [3+2] cycloaddition chemistry of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, a chiral analog derived from lactic acid, has been explored with various 1,3-dipoles. mdpi.comnih.gov It reacts efficiently with nitrile oxides (such as benzonitrile (B105546) oxide and acetonitrile (B52724) oxide) and diazo compounds (like diazomethane and diphenyldiazomethane) to yield novel spiro adducts. mdpi.comnih.gov For instance, the reaction with benzonitrile oxide produces a spiro[2-t-butyl-1,3-dioxolan-4-one-5,5′-4′,5′-dihydro-3′-phenylisoxazole], with the structure and absolute stereochemistry confirmed by X-ray diffraction. mdpi.comnih.gov However, attempts to react the methylene-dioxolanone with other dipoles like nitrile sulfides, nitrile imines, and azides were unsuccessful. mdpi.comnih.gov

Diels-Alder reactions also provide a route to spiro adducts. The reaction of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one with cyclopentadiene (B3395910) results in a Diels-Alder adduct, which can be further transformed, for example, by epoxidation to yield a spiro-epoxide. mdpi.com

The subsequent transformations of these spiro adducts are often investigated using pyrolysis. mdpi.comnih.gov Flash vacuum pyrolysis (FVP) of these compounds leads to a variety of fragmentation pathways depending on the nature of the spiro ring. The adduct from diazomethane loses nitrogen (N₂) to form a stable cyclopropane-fused dioxolanone. mdpi.comnih.gov In contrast, the pyrolysis of nitrile oxide adducts is more complex, yielding pivalaldehyde, carbon dioxide (CO₂), a nitrile corresponding to the 1,3-dipole, and ketene (B1206846). mdpi.comnih.gov The adduct derived from diphenyldiazomethane primarily fragments to produce benzophenone, alongside pivalaldehyde and methyleneketene. mdpi.comnih.gov

Table 1: Examples of Spiro Adduct Formation via [3+2] Cycloaddition Reactant: (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one

1,3-DipoleSpiro Adduct ProductSubsequent Pyrolysis ProductsSource(s)
Benzonitrile OxideSpiro[2-t-butyl-1,3-dioxolan-4-one-5,5′-4′,5′-dihydro-3′-phenylisoxazole]Pivalaldehyde, CO₂, Benzonitrile, Ketene mdpi.comnih.gov
DiazomethaneSpiro[2-t-butyl-1,3-dioxolan-4-one-5,3'-pyrazoline]Cyclopropane-fused dioxolanone (after N₂ loss) mdpi.comnih.gov
DiphenyldiazomethaneSpiro[2-t-butyl-1,3-dioxolan-4-one-5,3'-(diphenyl)pyrazoline]Benzophenone, Pivalaldehyde, Methyleneketene mdpi.comnih.gov

Other Key Reaction Pathways

Michael Addition Reactions of 1,3-Dioxolan-4-ones

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving a nucleophile (Michael donor) and an α,β-unsaturated carbonyl compound (Michael acceptor). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the context of 1,3-dioxolan-4-ones, the enolate generated by deprotonation at the C-5 position serves as an effective Michael donor. mdpi.comarkat-usa.org

Chiral 1,3-dioxolan-4-ones, such as (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one, which is structurally analogous to the title compound, undergo highly diastereoselective Michael additions to various acceptors. mdpi.comnih.gov The reaction is typically initiated by treating the dioxolanone with a strong base like lithium diisopropylamide (LDA) at low temperatures to form the enolate. nih.gov This enolate can then be added to Michael acceptors such as butenolide or substituted β-nitrostyrenes. mdpi.comarkat-usa.orgnih.gov

For example, the addition of the anion of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one to butenolide proceeds to form (2S,5S,4′S)-2-t-butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one. mdpi.comnih.gov Similarly, its reaction with 4-methoxy-β-nitrostyrene yields the corresponding Michael adduct with the absolute configuration confirmed by X-ray diffraction. mdpi.comnih.gov These reactions demonstrate the utility of dioxolanone enolates in constructing new stereogenic centers with high selectivity. mdpi.com

Table 2: Michael Addition Reactions Involving Chiral 1,3-Dioxolan-4-ones

Dioxolanone DonorMichael AcceptorBaseProductSource(s)
(2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-oneButenolideLDA(2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one mdpi.comnih.gov
(2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one4-Methoxy-β-nitrostyreneLDA(2S,5S,1′S)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one mdpi.comnih.gov
Chiral Dioxolanone from S-mandelic acidEthyl crotonateLDAAdduct leading to β-methyl-γ-oxo ester after pyrolysis arkat-usa.orgresearchgate.net

Radical Reactions Involving 1,3-Dioxolan-4-one Derivatives

Beyond ionic pathways, 1,3-dioxolan-4-one derivatives can also participate in radical reactions. researchgate.net The radical is typically generated at the C-5 position of the dioxolanone ring. This can be achieved through several methods, including the reaction of a 5-substituted dioxolanone with N-bromosuccinimide, the reaction of a 5-bromo dioxolanone with tributylstannane, or via radical addition to a 5-methylene-1,3-dioxolan-4-one. researchgate.net

Research on 2-tert-butyl-1,3-dioxolan-4-ones demonstrates that the resulting radical undergoes subsequent bond-forming reactions with moderate to high diastereoselectivity. researchgate.net The incoming group adds preferentially trans to the bulky tert-butyl group at the C-2 position. This stereochemical control makes radical reactions a valuable tool for modifying the dioxolanone scaffold. For instance, radical alkylation of 2-(tert-butyl)-2-methyldioxolan-4-one, a chiral equivalent of glycolic acid, occurs with good diastereoselectivity, comparable to its corresponding enolate alkylation. researchgate.net

Thermal Fragmentation and Pyrolysis Processes

Thermal fragmentation, particularly under flash vacuum pyrolysis (FVP) conditions, is a key reaction for 1,3-dioxolan-4-ones and their adducts. mdpi.comarkat-usa.orgresearchgate.net This process typically involves the elimination of stable, volatile molecules, leading to the formation of new carbonyl compounds. mdpi.comresearchgate.net The fragmentation pathway is believed to be initiated by the ring-opening of the dioxolanone to an oxonium carboxylate intermediate. researchgate.net

A common outcome of the pyrolysis of 1,3-dioxolan-4-one adducts is the formation of ketones. mdpi.comresearchgate.net The general fragmentation mechanism for a C-5 substituted dioxolanone involves the loss of carbon monoxide (CO) and an aldehyde (R²CHO, e.g., pivalaldehyde from a 2-t-butyl substituted dioxolanone). mdpi.com For example, when the Michael adduct of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one and butenolide is subjected to FVP at 500 °C, it fragments to yield (4S)-4-benzoyltetrahydrofuran-2-one, a phenyl ketone. mdpi.comnih.gov This illustrates the conversion of the dioxolanone moiety into a ketone functional group. mdpi.com

In other cases, different fragmentation patterns are observed. The pyrolysis of a Diels-Alder adduct formed from a methylenedioxolanone and cyclopentadiene, followed by epoxidation, yields a chiral epoxy ketone. mdpi.comnih.gov Pyrolysis of certain spiro adducts can lead to more complex rearrangements and fragmentations, yielding products like 2,3,4,5-tetrachlorobenzoic acid instead of the expected phenol (B47542) from one particular adduct. mdpi.com Molecular dynamics studies on the pyrolysis of the parent 1,3-dioxolane (B20135) ring suggest the formation of major products like H₂, CO, CO₂, CH₂O, and CH₄ at high temperatures. osti.gov

Table 3: Products from Thermal Fragmentation of 1,3-Dioxolan-4-one Derivatives

Starting MaterialPyrolysis ConditionsMajor Product(s)Source(s)
Michael adduct of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one and butenolideFVP, 500 °C(4S)-4-benzoyltetrahydrofuran-2-one (a phenyl ketone) mdpi.comnih.gov
Alkylated 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-oneFVP, 550 °CPhenyl ketones researchgate.net
Diels-Alder adduct of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one and cyclopentadiene (after epoxidation)FVPChiral epoxy ketone mdpi.comnih.gov
Spiro adduct of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one and benzonitrile oxideFVPPivalaldehyde, CO₂, Benzonitrile, Ketene mdpi.comnih.gov

One of the most powerful applications of chiral 1,3-dioxolan-4-ones in synthesis is their use as chiral acyl anion equivalents. mdpi.comresearchgate.net An acyl anion is a synthetically valuable but generally inaccessible species. Dioxolanones provide a practical workaround to achieve the same synthetic outcome. arkat-usa.org

Deprotonation: A strong base removes the acidic proton at C-5, creating a chiral enolate. The stereochemical information from the original α-hydroxy acid is "stored" by the chiral center at C-2. mdpi.com

Reaction with an Electrophile: The enolate reacts with an electrophile (e.g., alkyl halides, aldehydes, ketones, or Michael acceptors) in a highly diastereoselective manner to form a new C-C bond at the C-5 position. mdpi.comarkat-usa.org

Fragmentation: The resulting adduct is then cleaved, typically via flash vacuum pyrolysis, to unmask the carbonyl group. This step involves the loss of CO and the aldehyde derived from the C-2 substituent. mdpi.comresearchgate.net

This sequence effectively transfers a chiral acyl group to the electrophile. For example, a dioxolanone derived from mandelic acid can function as a chiral benzoyl anion equivalent. mdpi.comnih.gov After undergoing a Michael addition, subsequent thermal fragmentation yields a product containing a new chiral center and a benzoyl group, demonstrating the successful transfer. mdpi.comnih.gov This methodology has been used to synthesize γ-oxo esters in high enantiomeric excess. researchgate.netresearchgate.net

Dioxolanones as Chiral Ketene Equivalents

The 1,3-dioxolan-4-one scaffold, particularly when derived from chiral α-hydroxy acids, serves as a powerful tool in asymmetric synthesis. These molecules can function as chiral ketene equivalents, effectively masking a reactive ketene moiety in a stable, manageable form. This strategy typically involves a cycloaddition reaction, followed by a thermal fragmentation step to unmask the desired functionality.

A prominent example of this methodology is the Diels-Alder reaction. researchgate.net While specific studies on this compound are not extensively documented, the reactivity of analogous compounds provides a clear mechanistic blueprint. For instance, chiral 5-methylene-1,3-dioxolan-4-ones, which can be synthesized from their corresponding dioxolanones, act as effective dienophiles in [4+2] cycloaddition reactions. nih.govmdpi.com The resulting spirocyclic adduct can then be subjected to thermal fragmentation, such as flash vacuum pyrolysis (FVP). This process causes the dioxolanone ring to decompose, typically with the loss of an aldehyde or ketone (derived from the C2 substituents) and carbon monoxide, to yield a new chiral product. nih.gov In some cases, thermal fragmentation of a Diels-Alder adduct can yield a chiral epoxy ketone, demonstrating the role of the dioxolanone as a chiral ketene equivalent. mdpi.com This two-step sequence allows the formal, stereocontrolled addition of a ketene to a diene.

Similarly, dioxolanones with a phenyl group at C5, such as (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, can act as chiral benzoyl anion equivalents. nih.govresearchgate.net After an initial reaction, thermal fragmentation can give a phenyl ketone, showcasing the versatility of this heterocyclic system in transferring chiral fragments. mdpi.com

Intramolecular Rearrangements (e.g., 1,3-Hydride Shifts)

Intramolecular rearrangements, such as sigmatropic hydride shifts, represent a fundamental class of organic reactions. A 1,3-hydride shift involves the migration of a hydrogen atom across a three-atom system, accompanied by a shift of a pi bond. wikipedia.org However, such rearrangements are governed by strict orbital symmetry rules (Woodward-Hoffmann rules), which often render them thermally forbidden or subject to high activation barriers. wikipedia.org For a concerted thermal nih.govmdpi.com-H shift to occur, it must proceed through a high-energy, geometrically constrained Möbius transition state, which is generally unfavorable. wikipedia.org

In the context of the this compound ring system, there is a lack of specific documented examples of intramolecular 1,3-hydride shifts. The stability of the dioxolanone ring, while susceptible to ring-opening under certain conditions (e.g., strong acid/base, high temperatures), does not typically favor this specific type of concerted rearrangement. Alternative reaction pathways, such as enolization or fragmentation, are generally more kinetically and thermodynamically favorable. While carbocation rearrangements involving hydride shifts are common in other systems, their initiation from this particular dioxolanone under typical conditions is not a reported pathway. sigmaaldrich.com An unexpected non-acid-catalyzed pinacol (B44631) rearrangement has been observed to form a substituted 1,3-dioxolane from a diol, but this does not represent a rearrangement of the dioxolane ring itself. nih.gov

Condensation Reactions with Various Nucleophiles

The C5 position of the 1,3-dioxolan-4-one ring, being alpha to the carbonyl group, is acidic and can be deprotonated by a strong base to form a nucleophilic enolate. This enolate is a key intermediate that can participate in a variety of condensation reactions, most notably Michael additions. mdpi.comchemistrysteps.com

The generation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The resulting lithium enolate of the dioxolanone can then react with various Michael acceptors (α,β-unsaturated compounds) in a 1,4-conjugate addition. mdpi.com This reaction creates a new carbon-carbon bond at the C5 position of the dioxolanone ring with a high degree of stereocontrol, often dictated by the stereocenter at C2. nih.gov

Detailed studies on the closely related compound (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one demonstrate this reactivity. Its LDA-generated enolate undergoes successful Michael addition to electrophiles like butenolide and substituted nitroalkenes. mdpi.com The reaction proceeds by adding the dioxolanone enolate to the β-carbon of the Michael acceptor. mdpi.com

Table 1: Michael Addition Reactions of a Phenyl-Substituted Dioxolanone Enolate
Michael AcceptorProductYieldReference
Butenolide(2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-oneNot Reported mdpi.com
1-Methoxy-4-[(E)-2-nitrovinyl]benzene(2S,5S,1′R)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one3% (minor isomer), 12% (major isomer) mdpi.com

Oxidation, Reduction, and Substitution Reactions of Dioxolane Moieties

The this compound moiety possesses several sites susceptible to oxidation, reduction, and substitution reactions, including the lactone (cyclic ester) functionality, the acetal (B89532) center, and the activated C5 position.

Reduction Reactions: The lactone carbonyl group within the dioxolanone ring can be reduced. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters and lactones to primary alcohols. masterorganicchemistry.comlibretexts.org In the case of this compound, reduction with LiAlH₄ would be expected to open the ring by cleaving the acyl-oxygen bond to yield 1-phenyl-1,3-butanediol. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters or lactones. libretexts.org Catalytic hydrogenation with reagents like Raney Nickel can also be employed. For example, in a related system, a nitro group on a side chain at C5 was reduced to an amine which then cyclized, demonstrating the stability of the dioxolanone ring under these specific hydrogenation conditions. mdpi.com

Oxidation Reactions: The dioxolane ring is generally stable to many oxidizing agents but can be cleaved under specific conditions. thieme-connect.de The acetal portion of the ring can be oxidized to yield hydroxy alkyl esters using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The oxidation of the parent 1,3-dioxolane has been studied, revealing that ring-opening via β-scission is a dominant pathway due to the weakening of the C-O bonds by the heterocyclic oxygen atoms. researchgate.net Oxidation can also be directed at substituents on the ring. For example, the double bond of a 5-methylene-1,3-dioxolan-4-one can be epoxidized using peracetic acid. nih.gov

Substitution Reactions: Substitution reactions on the 1,3-dioxolan-4-one ring most commonly occur at the C5 position, which is activated by the adjacent carbonyl group. Radical bromination using N-bromosuccinimide (NBS) has been shown to install a bromine atom at the C5 position of related dioxolanones. mdpi.com Substitution at the C2 position of a 2,2-disubstituted dioxolanone like this compound is sterically hindered and mechanistically challenging without cleaving the ring, as there are no protons to readily replace.

Table 2: General Reactivity of the Dioxolanone Moiety
Reaction TypeReagent/ConditionAffected SiteExpected OutcomeReference
Reduction (Lactone)LiAlH₄C4 CarbonylRing opening to form a diol masterorganicchemistry.comlibretexts.org
Oxidation (Acetal)m-CPBARing (C2-O1-C5)Ring opening to form a hydroxy ester organic-chemistry.org
Substitution (Radical)NBSC5 PositionBromination at the α-carbon mdpi.com

Stereochemical Aspects and Asymmetric Synthesis Leveraging 1,3 Dioxolan 4 Ones

Chiral Auxiliaries and Templates in Asymmetric Transformations

Chiral 1,3-dioxolan-4-ones serve as effective chiral templates, enabling the transfer of stereochemical information from a known chiral source to a new molecule. This approach is fundamental to asymmetric synthesis, where the goal is the selective production of a single enantiomer of a chiral product.

The utility of chiral 1,3-dioxolan-4-ones in asymmetric synthesis was pioneered in the seminal work of Seebach. biosynth.commdpi.com These templates are readily synthesized from enantiomerically pure α-hydroxy acids, such as (S)-mandelic acid or (S)-lactic acid, by condensation with an aldehyde or ketone. biosynth.commdpi.com For instance, the reaction of (S)-mandelic acid with pivaldehyde yields (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one, a commonly used Seebach template. biosynth.com

A practical and highly stereoselective method for preparing these templates involves using a reactive 2-methoxy-1,3-dioxolane (B17582) intermediate, which allows the reaction to proceed under milder conditions than previously reported methods. researchgate.net This robust approach often yields the desired cis-disubstituted product, which can be purified by simple distillation or recrystallization without the need for column chromatography. researchgate.net

The high degree of stereocontrol exerted by 1,3-dioxolan-4-one (B8650053) templates stems from the influence of their existing stereogenic centers. The key step in their application involves deprotonation at the C-5 position to form a chiral enolate. Although this process removes the stereocenter at C-5, the stereochemical information is effectively "stored" by the stereocenter at the C-2 position. biosynth.commdpi.com

The substituent at C-2, typically a bulky group like tert-butyl, effectively shields one face of the enolate. mdpi.com Consequently, an incoming electrophile preferentially attacks from the less sterically hindered face, leading to the formation of a new C-C bond with a high degree of diastereoselectivity. mdpi.com This principle of "self-regeneration of stereocenters" is the cornerstone of their utility. Even when a new stereocenter is created within the electrophile itself (for example, in reactions with aldehydes or nitroalkenes), it is also formed with high selectivity, allowing for the synthesis of complex chiral products. biosynth.commdpi.com

Enantioselective Syntheses via 1,3-Dioxolan-4-ones

The chiral enolates generated from 1,3-dioxolan-4-ones are versatile intermediates for a variety of enantioselective transformations, including the synthesis of valuable α-hydroxy carboxylic acids and related structures through alkylation and hydroxyalkylation reactions.

A primary application of these chiral templates is the synthesis of enantiopure α-hydroxy carboxylic acids. The general strategy involves the diastereoselective alkylation of the dioxolanone enolate, followed by hydrolysis of the resulting product. This sequence effectively transfers the chirality from the template to the newly synthesized acid.

To prepare an enantiopure α-hydroxy-α-methyl carboxylic acid, the chiral enolate derived from a template such as (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one would be treated with a methylating agent like methyl iodide. The resulting methylated dioxolanone is then subjected to hydrolysis, cleaving the auxiliary to yield the desired α-hydroxy-α-methyl carboxylic acid (e.g., (S)-2-hydroxy-2-phenylpropanoic acid) with high enantiomeric purity. The chiral auxiliary can often be recovered and reused. While other methods exist for synthesizing these acids, this template-controlled approach offers a reliable pathway for establishing the quaternary chiral center. researchgate.netresearchgate.net

Asymmetric alkylation is a cornerstone application of Seebach's templates. The process begins with the deprotonation of the 1,3-dioxolan-4-one at the C-5 position using a strong base, such as lithium diisopropylamide (LDA), to form a chiral lithium enolate. This enolate then reacts with an electrophile, such as an alkyl halide or a Michael acceptor, with high diastereoselectivity. biosynth.commdpi.com

A notable example is the Michael addition of the enolate of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one to electrophilic alkenes like butenolide or nitrostyrenes. biosynth.comnih.gov The reaction with 4-methoxy-β-nitrostyrene, for instance, proceeds with high selectivity to create a new C-C bond and a new stereocenter. nih.gov The resulting adducts can be isolated and subsequently converted into other valuable chiral building blocks. biosynth.com

Table 1: Asymmetric Michael Addition of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one

Electrophile Base Product Diastereomeric Ratio Ref
4-methoxy-β-nitrostyrene LDA (2S,5S)-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one 4:3 (major:minor) biosynth.com
Butenolide LDA (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one Single diastereomer reported biosynth.com

The chiral enolates derived from 1,3-dioxolan-4-ones can also react with carbonyl compounds, such as aldehydes and ketones, in what is known as an asymmetric aldol (B89426) or hydroxyalkylation reaction. This reaction creates a new C-C bond and a new hydroxyl-bearing stereocenter with high diastereocontrol. biosynth.commdpi.com

In this transformation, the enolate adds to the carbonyl group of the aldehyde or ketone. The stereochemical outcome is directed by the chiral scaffold of the dioxolanone, leading to the formation of a specific diastereomer of the β-hydroxy adduct. mdpi.com Subsequent hydrolysis of this adduct provides access to enantiomerically enriched α,β-dihydroxy carboxylic acids, which are valuable synthons for natural product synthesis. This extension of the methodology highlights the versatility of these templates in constructing different types of chiral molecules. biosynth.commdpi.com

Applications in Stereocontrolled Polymerization

Absolute Configuration Determination of 1,3-Dioxolan-4-one Derivatives

Determining the absolute configuration of chiral molecules like 1,3-dioxolan-4-one derivatives is fundamental to understanding and controlling their stereochemical behavior in synthesis and polymerization. Several analytical techniques are employed for this purpose.

For 2-Ethyl-2-phenyl-1,3-dioxolan-4-one, the absolute configuration is typically inherited from the chiral α-hydroxy acid precursor, such as (R)- or (S)-2-hydroxy-2-phenylbutanoic acid. Verification of this configuration in the final dioxolanone product is crucial.

X-ray Crystallography: This is the most definitive method for determining absolute configuration. If a single crystal of the compound can be grown, X-ray diffraction analysis can provide an unambiguous three-dimensional structure, revealing the spatial arrangement of all atoms and thus the absolute stereochemistry (R or S).

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to confirm the relative configuration of the molecule. To determine the absolute configuration, chiral shift reagents or chiral solvating agents can be used. These agents interact differently with the two enantiomers of a racemic mixture, causing a separation of their signals in the NMR spectrum, which can be compared to a standard of known configuration.

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques that measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectrum (a Cotton effect) is highly sensitive to the molecule's stereochemistry and can often be correlated to the absolute configuration by comparison with known compounds or through theoretical calculations.

The table below summarizes common methods for assigning the absolute configuration of these derivatives.

Analytical MethodPrincipleApplication to 1,3-Dioxolan-4-ones
X-ray Crystallography Diffraction of X-rays by a single crystal to map electron density.Provides unambiguous determination of the solid-state conformation and absolute configuration.
NMR with Chiral Auxiliaries Diastereomeric interaction with a chiral agent causes distinct NMR signals for enantiomers.Confirms enantiomeric purity and allows assignment of configuration by comparison to known standards.
Circular Dichroism (CD) Measures the difference in absorption of left and right circularly polarized light.The sign of the Cotton effect associated with the n→π* transition of the carbonyl group can be related to the absolute configuration of the α-stereocenter.

Applications of 1,3 Dioxolan 4 Ones in Advanced Materials and Fine Chemical Synthesis

Chiral Building Blocks for Complex Molecule Construction

Chiral 1,3-dioxolan-4-ones, synthesized from enantiomerically pure α-hydroxy acids like mandelic acid or lactic acid, are highly valuable in asymmetric synthesis. The stereocenter of the parent α-hydroxy acid can direct the formation of a new stereocenter at the 2-position of the dioxolanone ring, leading to diastereomerically pure compounds. This inherent chirality is exploited in the synthesis of complex molecules with high stereocontrol.

While specific examples detailing the use of 2-ethyl-2-phenyl-1,3-dioxolan-4-one in natural product synthesis are not documented, the general class of chiral 1,3-dioxolan-4-ones serves as a powerful tool for this purpose. For instance, they can act as chiral enolate equivalents. Deprotonation at the C-5 position, followed by reaction with various electrophiles, proceeds with high diastereoselectivity, guided by the chiral auxiliary at the C-2 position. This methodology allows for the stereocontrolled introduction of substituents, a crucial step in the total synthesis of many natural products.

Furthermore, these dioxolanones can function as chiral ketene (B1206846) equivalents. For example, the Diels-Alder reaction of a 5-methylene-1,3-dioxolan-4-one, derived from lactic acid, with a diene, followed by thermal fragmentation, can yield chiral epoxy ketones, which are valuable intermediates in the synthesis of various natural products.

The 1,3-dioxolane (B20135) ring is a structural motif found in numerous biologically active compounds, exhibiting a wide range of activities including antifungal, antibacterial, and antiviral properties. The synthesis of novel, biologically active compounds often employs 1,3-dioxolan-4-ones as key intermediates.

For example, the Michael addition of the anion of a chiral 1,3-dioxolan-4-one (B8650053), such as (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one derived from mandelic acid, to nitroalkenes can produce adducts with high stereocontrol. These adducts can then be further transformed into complex, biologically active molecules. The ability to control the stereochemistry is paramount, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

While direct studies on this compound are absent, the established reactivity of its analogs suggests its potential as a precursor to novel therapeutic agents. The synthesis of various thiazolidinone derivatives with demonstrated pharmacological activity highlights the utility of heterocyclic systems in drug discovery.

The development of synthetic routes to α,β-unsaturated carbonyl compounds is of significant interest in organic chemistry, as this structural motif is a cornerstone of many important molecules and synthetic transformations. While direct conversion of this compound to

In-Depth Analysis of this compound in Advanced Materials and Chemical Synthesis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no specific information available regarding the application of the chemical compound This compound in the outlined areas of advanced materials and fine chemical synthesis.

The provided article structure focuses on specific applications such as the creation of copolymers with tunable properties, functionalized polyesters, high-performance thermosets, and stereoregular polymers. While these are active areas of research for the broader class of 1,3-dioxolan-4-ones , the available data does not detail the synthesis, polymerization, or use of the specific derivative, this compound, for these purposes.

Research in the field of 1,3-dioxolan-4-ones extensively covers the ring-opening polymerization (ROP) of various substituted monomers to produce functional polyesters. mdpi.comresearchgate.netrsc.orgresearchgate.net For instance, derivatives like 5-phenyl-1,3-dioxolane-4-one (PhDOX) and 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373) (Me3DOX) have been successfully polymerized to create polymers such as isotactic poly(mandelic acid), a potential biodegradable mimic of polystyrene. mdpi.comrsc.orgresearchgate.net The copolymerization of these monomers with other cyclic esters, like lactide, is also a documented strategy for developing polyesters with tailored properties. researchgate.net

Furthermore, the synthesis of related structures, such as 2-methylene-4-phenyl-1,3-dioxolane, and their subsequent free radical ring-opening polymerization to incorporate ester groups into polymer backbones, has been a subject of study. researchgate.net

However, a direct connection between This compound and the topics of:

Copolymers with Tunable Properties

Functionalized Polyesters through Dioxolanone Copolymerization

Incorporation of Pendant Functional Groups

Development of High-Performance Thermosets

Stereoregular Polymer Synthesis and Stereocomplexation

is not present in the surveyed scientific literature. Consequently, an article focusing solely on this specific compound as per the requested detailed outline cannot be generated at this time due to the absence of relevant research findings.

Advanced Characterization Techniques for 1,3 Dioxolan 4 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like 2-Ethyl-2-phenyl-1,3-dioxolan-4-one in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) for Structural Elucidation and Reaction Monitoring

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl, phenyl, and dioxolanone ring protons.

The spectrum would feature:

A multiplet in the aromatic region (typically δ 7.3-7.5 ppm) for the five protons of the phenyl group.

A singlet for the two protons of the methylene (B1212753) group (C5) on the dioxolanone ring.

A quartet for the two methylene protons (-CH₂-) of the ethyl group, resulting from coupling with the adjacent methyl protons.

A triplet for the three methyl protons (-CH₃) of the ethyl group, caused by coupling to the adjacent methylene protons.

The integration of these signals would correspond to a 5:2:2:3 ratio, confirming the proton count for each group. ¹H NMR is also invaluable for monitoring the synthesis of the compound, as the appearance of these characteristic peaks can signify the formation of the desired product from its precursors.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data is predicted based on analogous structures as direct experimental values are not publicly available.)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H~7.3-7.5Multiplet (m)
Ring -CH₂- (H-5)~4.4-4.6Singlet (s)
Ethyl -CH₂-~2.0-2.2Quartet (q)
Ethyl -CH₃~0.9-1.1Triplet (t)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Key expected signals include:

A signal for the carbonyl carbon (C4) at the most downfield position, typically above δ 170 ppm.

A signal for the quaternary acetal (B89532) carbon (C2) , bonded to both the ethyl and phenyl groups, expected around δ 105-110 ppm.

Signals for the phenyl carbons , with the ipso-carbon (the one attached to the ring) being distinct from the ortho, meta, and para carbons.

A signal for the methylene carbon of the dioxolanone ring (C5) .

Signals for the two carbons of the ethyl group .

Data from related structures, such as cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane, show quaternary acetal carbons (O-C-O) around δ 108.8 ppm and ring carbons (-OCH-) at δ 81.5 ppm, providing a basis for these predictions. oc-praktikum.de

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data is predicted based on analogous structures as direct experimental values are not publicly available.)

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~172-175
Phenyl C (quaternary)~138-140
Phenyl CH~126-130
Acetal (C-2)~107-110
Ring -CH₂- (C-5)~68-72
Ethyl -CH₂-~30-35
Ethyl -CH₃~7-9

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would display a cross-peak connecting the triplet of the ethyl's methyl group to the quartet of its methylene group, confirming their connectivity. No other correlations would be expected, as the phenyl and ring methylene protons are isolated spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, it would show a cross-peak between the singlet at ~4.4-4.6 ppm and the C5 ring carbon signal, and correlations for the protons and carbons of the ethyl and phenyl groups.

Diffusion-Ordered Spectroscopy (DOSY NMR) for Polymer Characterization

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. rsc.orgnih.gov While typically used for analyzing mixtures or the molecular weight distributions of polymers, it has a specific application for dioxolanones. rsc.orgnih.govnih.govrsc.orgpolimi.it

1,3-Dioxolan-4-ones can serve as monomers in ring-opening polymerization to produce functional polyesters. nih.govrsc.org If this compound were polymerized, DOSY NMR would be a powerful tool to characterize the resulting polymer. By measuring the diffusion rate of the polymer chains in solution, DOSY can provide an estimation of the average molecular weight and polydispersity of the sample. nih.govnih.gov This is particularly useful for monitoring polymerization reactions and characterizing the final polymer product without the need for chromatographic methods. polimi.it Currently, there is no specific literature available on the polymerization or DOSY analysis of polymers derived from this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that brings molecules into the gas phase as ions with minimal fragmentation. For this compound (molecular formula C₁₁H₁₂O₃), the expected molecular weight is approximately 192.0786 g/mol .

In a positive-ion ESI-MS spectrum, one would expect to observe:

The protonated molecule [M+H]⁺ at an m/z of ~193.086.

An adduct with sodium, [M+Na]⁺ , at an m/z of ~215.068.

Analysis of the fragmentation pattern, which can be induced in the mass spectrometer (MS/MS), would provide further structural confirmation. Plausible fragmentation pathways could include the loss of small neutral molecules such as carbon dioxide (CO₂, 44 Da) or an ethylene (B1197577) molecule from the ethyl group, leading to characteristic daughter ions that help to piece together the original structure.

Computational Chemistry Approaches to 1,3 Dioxolan 4 One Research

Conformational Analysis of 1,3-Dioxolan-4-one (B8650053) Rings and Derivatives

The five-membered 1,3-dioxolan-4-one ring is not planar. Its flexibility allows it to adopt various puckered conformations. The specific conformation and the energy barriers between different forms are dictated by a delicate balance of electronic and steric effects. For derivatives such as 2-Ethyl-2-phenyl-1,3-dioxolan-4-one, the substituents at the C2 position introduce additional degrees of freedom, further complicating the conformational landscape.

Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for investigating the electronic structure of molecules. mdpi.com It is frequently employed to determine the preferred geometries and relative stabilities of different conformers. By optimizing the geometry of various possible structures and calculating their energies, DFT can identify the global minimum energy conformer and other low-energy isomers. mdpi.com For the 1,3-dioxolan-4-one ring, the primary conformations are typically envelope and twist forms. DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d)), can predict the relative energies of these puckered states. researchgate.net The stability is influenced by factors such as torsional strain and non-bonded interactions, which these calculations effectively model.

Table 1: Hypothetical Relative Stabilities of this compound Conformers Calculated by DFT This table is for illustrative purposes and represents typical data obtained from DFT calculations.

ConformerRing PuckeringSubstituent OrientationRelative Energy (kcal/mol)
1C5-envelopePhenyl (axial), Ethyl (equatorial)0.00 (Global Minimum)
2O1-envelopePhenyl (axial), Ethyl (equatorial)1.25
3Twist (C4-C5)Phenyl (pseudo-axial), Ethyl (pseudo-equatorial)2.10
4C5-envelopePhenyl (equatorial), Ethyl (axial)3.50

While DFT is excellent for geometry optimizations, higher-level ab initio methods are often required for more accurate energy calculations. wikipedia.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org Methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is crucial for accurately describing subtle energetic differences between conformers. wikipedia.orgnih.gov

For instance, second-order Møller-Plesset perturbation theory (MP2) is a popular choice that improves upon the foundational Hartree-Fock method. wikipedia.orgresearchgate.net To manage the computational expense associated with these high-level methods, calculations are often performed as single-point energy evaluations on geometries previously optimized at a less demanding level, like DFT. nih.gov Furthermore, techniques such as the Resolution of the Identity (RI) approximation can be applied to methods like MP2 (resulting in RI-MP2) to significantly reduce calculation times without a major loss in accuracy.

Table 2: Comparison of Relative Conformer Energies (kcal/mol) by DFT and a High-Level Ab Initio Method This illustrative table highlights the refinement in energy prediction achieved with higher-level theory.

Conformer ComparisonRelative Energy (B3LYP/6-31G(d))Relative Energy (RI-MP2/cc-pVTZ)
Energy difference (Conformer 2 vs. 1)1.251.45
Energy difference (Conformer 3 vs. 1)2.102.55
Energy difference (Conformer 4 vs. 1)3.504.15

The geometry of the 1,3-dioxolan-4-one ring is significantly influenced by stereoelectronic effects, most notably the anomeric effect. scripps.edu The generalized anomeric effect refers to the tendency of a heteroatom substituent adjacent to another heteroatom in a ring to prefer an axial orientation, which is counterintuitive from a purely steric standpoint. scripps.edursc.org This phenomenon is explained by a stabilizing hyperconjugative interaction, where a non-bonding electron pair (n) on one of the ring oxygens delocalizes into an adjacent antibonding sigma orbital (σ*) of the C-O bond. rsc.orgacs.org

In the 1,3-dioxolan-4-one ring, these n → σ* interactions play a crucial role in determining the degree of ring puckering and the relative stability of different conformers. acs.org Computational methods, particularly through Natural Bond Orbital (NBO) analysis, can quantify the energy of these interactions, providing a clear rationale for the observed conformational preferences and explaining why the five-membered ring adopts a non-planar conformation. acs.org

Molecules like this compound are considered flexible due to the rotational freedom of the ethyl and phenyl groups, in addition to the puckering of the dioxolanone ring. chemrxiv.org Mapping the complete conformational landscape—which includes all stable conformers and the transition states connecting them—is a complex task. Computational chemistry provides the tools to perform a systematic conformational search. nih.gov These searches can be done by systematically rotating all rotatable bonds or by using molecular dynamics simulations to explore the potential energy surface. nih.gov This exploration reveals the full spectrum of low-energy shapes the molecule can adopt, which is critical for understanding its interactions and reactivity. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

Beyond static structures, computational chemistry provides profound insights into the dynamics of chemical reactions. By mapping the potential energy surface that governs a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along this path—which is fundamental to understanding the reaction's rate and mechanism.

1,3-Dioxolan-4-ones are valuable monomers for producing functional polyesters via ring-opening polymerization (ROP). rsc.orgresearchgate.net Several mechanisms for ROP have been proposed, including acid-catalyzed and metal-catalyzed pathways, which may involve the elimination of small molecules like formaldehyde (B43269). rsc.orgnih.govmdpi.com Theoretical studies are essential for elucidating the step-by-step mechanism of these polymerization reactions.

By calculating the energies of reactants, intermediates, and products, and crucially, the activation energies associated with the transition states for each step, computational models can validate proposed mechanisms or suggest new ones. For example, in a proposed acid-catalyzed ROP, DFT calculations can model the initial protonation of the monomer, the subsequent ring-opening event, and the propagation steps. nih.gov Comparing the calculated activation barriers for competing pathways can explain the observed product distributions and reaction selectivity. rsc.org

Table 3: Hypothetical Calculated Activation Energies for a Proposed ROP Mechanism This table illustrates how computational data can be used to analyze the feasibility of different steps in a reaction pathway.

Reaction StepDescriptionCalculated Activation Energy (ΔG, kcal/mol)
1Protonation of carbonyl oxygen5.2
2Nucleophilic attack and ring opening18.5 (Rate-determining step)
3Chain propagation12.8
4Side reaction (e.g., Tishchenko)22.1

Understanding Fragmentation and Rearrangement Processes

The stability of the 1,3-dioxolan-4-one ring is a critical factor in its chemistry, and understanding its decomposition pathways is essential for its application in synthesis. Computational methods are particularly adept at elucidating the mechanisms of thermal or chemically induced fragmentation and rearrangement.

While direct computational studies on this compound are not extensively documented, valuable insights can be drawn from research on analogous structures, such as (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one. mdpi.com Thermal fragmentation of these systems is not a simple cleavage but a more complex process. It is proposed to proceed through an initial ring-opening to form an oxonium carboxylate intermediate. mdpi.com This intermediate can then undergo further reaction, involving the expulsion of an aldehyde and carbon monoxide, ultimately leading to the formation of other products. mdpi.com

Furthermore, computational studies can distinguish between different potential rearrangement pathways, such as a pinacol-type rearrangement, which has been observed in other substituted dioxolane systems under certain conditions. By comparing the calculated energetic barriers for fragmentation versus rearrangement, a theoretical prediction of the major decomposition pathway for this compound can be made.

Table 1: Hypothetical Fragmentation Products of this compound via Proposed Mechanism
ReactantIntermediateExpelled MoleculesPotential Final Product(s)
This compoundOxonium carboxylatePropanal, Carbon MonoxidePhenylketene (highly reactive, may dimerize or react with solvent)

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules, providing a powerful link between a molecule's three-dimensional structure and its chemical reactivity. nih.gov For substituted 1,3-dioxolan-4-ones, molecular modeling can rationalize and predict their behavior in chemical reactions, guiding synthetic efforts and the development of new applications.

The reactivity of this compound is largely dictated by the electronic and steric properties of its substituents and the inherent strain of the five-membered ring. Key areas of investigation include the acidity of the proton at C5 and the susceptibility of the carbonyl group to nucleophilic attack. Molecular modeling techniques like Quantitative Structure-Activity Relationship (QSAR) studies and Molecular Dynamics (MD) simulations can provide a detailed understanding of these properties. nih.gov By calculating parameters such as electrostatic potential maps, frontier molecular orbital (FMO) energies (HOMO-LUMO), and atomic charges, a detailed picture of the molecule's reactivity profile can be constructed. For instance, the model can predict whether reactions are likely to be orbitally or charge-controlled and identify the most probable sites for electrophilic or nucleophilic attack.

Prediction of Stereoselectivity in Asymmetric Reactions

When derived from a chiral α-hydroxy acid like mandelic acid, this compound possesses two stereocenters, at C2 and C5. The spatial arrangement of the ethyl and phenyl groups creates a distinct chiral environment that can direct the stereochemical outcome of subsequent reactions, particularly those involving the formation of a new stereocenter. This is a cornerstone of their use in asymmetric synthesis. mdpi.com

Computational modeling is exceptionally useful for predicting and explaining the high levels of stereoselectivity observed in these reactions. nih.gov For example, in an alkylation reaction, deprotonation at C5 creates a planar enolate. The incoming electrophile can approach this enolate from two faces (re or si). The existing stereocenters, especially the bulky phenyl group, will sterically hinder one of these approach trajectories, favoring the formation of one diastereomer over the other.

Using DFT methods, the transition states for both competing pathways can be modeled. nih.gov By calculating the Gibbs free energy of activation (ΔG‡) for each path, the diastereomeric ratio of the products can be predicted with high accuracy, as the lower energy transition state corresponds to the major product. This approach has been successfully used to predict stereoselectivity in various chemical reactions. nih.govresearchgate.net More advanced, modern approaches even leverage machine learning algorithms, trained on datasets of known stereoselective reactions, to quantitatively predict the enantiomeric or diastereomeric excess for new systems. nih.gov

Table 2: Computational Methods for Predicting Stereoselectivity
Computational MethodApplication to this compoundPredicted Outcome
Density Functional Theory (DFT)Modeling transition states of competing diastereomeric reaction pathways (e.g., enolate alkylation).Activation energies (ΔG‡) to predict the major diastereomer. nih.govresearchgate.net
Machine Learning (ML)Using a trained model to predict stereochemical outcomes based on molecular descriptors.Quantitative prediction of diastereomeric or enantiomeric excess. nih.gov
Molecular Dynamics (MD)Simulating the conformational landscape of the reactant and transition states to understand steric hindrance.Identification of dominant conformations that lead to the observed stereoselectivity.

Rational Design of Novel 1,3-Dioxolan-4-one Systems

Beyond understanding existing compounds, a major goal of computational chemistry is the de novo or rational design of new molecules with tailored properties. nih.gov The 1,3-dioxolan-4-one scaffold is a versatile platform that can be modified to create novel reagents, monomers, or chiral auxiliaries. researchgate.netnih.gov

Starting with the this compound framework, computational tools can guide the design of new derivatives. For example, if the goal is to create a more effective chiral auxiliary, one might computationally screen a library of different substituents at the C2 position. By replacing the ethyl group with other alkyl or aryl moieties (e.g., isopropyl, trifluoromethyl, p-methoxyphenyl), models can predict how these changes affect:

Stereodirecting Ability: How the size and electronics of the new group influence the facial selectivity of enolate reactions.

Stability: The stability of the dioxolanone ring towards premature fragmentation.

Cleavage Conditions: The ease of removing the auxiliary group after the desired synthetic step.

This in silico screening process is significantly faster and more cost-effective than synthesizing and testing each candidate molecule in the lab. Promising candidates identified through computation can then be prioritized for experimental validation. This synergy between theoretical prediction and experimental work accelerates the discovery of novel and more efficient chemical systems. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.